molecular formula C11H12N2O B1432153 3,7-dimethyl-1H-indole-2-carboxamide CAS No. 1446251-28-0

3,7-dimethyl-1H-indole-2-carboxamide

Cat. No. B1432153
M. Wt: 188.23 g/mol
InChI Key: MXZRISNMOZVYKI-UHFFFAOYSA-N
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Description

“3,7-dimethyl-1H-indole-2-carboxamide” is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process for two principal reasons: (i) Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades; (ii) indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .


Physical And Chemical Properties Analysis

The molecular weight of “3,7-dimethyl-1H-indole-2-carboxamide” is 188.23 g/mol .

Scientific Research Applications

  • Antiviral Activity

    • Field: Virology
    • Application: Indole derivatives have been reported to possess antiviral properties .
    • Method: Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested for their antiviral properties .
    • Results: Some compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
  • Anti-inflammatory Activity

    • Field: Immunology
    • Application: Indole derivatives have been used for their anti-inflammatory properties .
    • Method: Specific derivatives were prepared and evaluated for their in vivo anti-inflammatory activities .
    • Results: The results of these studies are not specified in the sources .
  • Anticancer Activity

    • Field: Oncology
    • Application: Certain indole derivatives have shown anticancer properties against various cancer cell lines .
    • Method: Compounds such as 2,3-Dimethylindoles and tetrahydrocarbazoles were tested for their anticancer properties .
    • Results: Some compounds were found to be cytotoxic .
  • Antimicrobial Activity

    • Field: Microbiology
    • Application: Indole derivatives have been used for their antimicrobial properties .
    • Method & Results: The specific methods and results are not specified in the sources .
  • Antimalarial Activity

    • Field: Parasitology
    • Application: Indole derivatives have been used for their antimalarial properties .
    • Method & Results: The specific methods and results are not specified in the sources .
  • Antioxidant Activity

    • Field: Biochemistry
    • Application: Indole derivatives have been used for their antioxidant properties .
    • Method & Results: The specific methods and results are not specified in the sources .
  • Synthesis of 1,2,3-Trisubstituted Indoles

    • Field: Organic Chemistry
    • Application: Indole derivatives are used in the synthesis of 1,2,3-trisubstituted indoles .
    • Method: A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .
    • Results: This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
  • Anti-HIV Activity

    • Field: Virology
    • Application: Certain indole derivatives have shown anti-HIV properties .
    • Method & Results: The specific methods and results are not specified in the sources .
  • Antitubercular Activity

    • Field: Microbiology
    • Application: Indole derivatives have been used for their antitubercular properties .
    • Method & Results: The specific methods and results are not specified in the sources .
  • Antidiabetic Activity

    • Field: Endocrinology
    • Application: Indole derivatives have been used for their antidiabetic properties .
    • Method & Results: The specific methods and results are not specified in the sources .
  • Anticholinesterase Activity

    • Field: Neurology
    • Application: Indole derivatives have been used for their anticholinesterase properties .
    • Method & Results: The specific methods and results are not specified in the sources .
  • Synthesis of Indole 2-Carboxamides

    • Field: Organic Chemistry
    • Application: Indole derivatives are used in the synthesis of indole 2-carboxamides .
    • Method: CDI and ammonia or hydrazine hydrate were used to obtain indole 2-carboxamide .
    • Results: The route is very straightforward and useful, and many researchers have used CDI in the synthesis of indole 2-carboxamides .
  • Synthesis of Selected Alkaloids

    • Field: Organic Chemistry
    • Application: Indole derivatives are prevalent moieties present in selected alkaloids .
    • Method: The straight reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene via Bartoli reaction conditions in THF at −40 °C gave 2,4-dimethyl-7-bromoindole .
    • Results: The reaction was performed almost quantitatively (94% yield) to afford 2,4-dimethyl-7-bromoindole .
  • Medicinal Applications of Indole-Containing Metal Complexes

    • Field: Medicinal Chemistry
    • Application: Indole-containing metal complexes have significant biological and pharmacological activity .
    • Method: The reaction of the 2-imino-indole derivatives with trans-chloro(1-naphtyl)bis(triphenylphosphine)nickel(II) led to a series of neutral nickel complexes .
    • Results: The specific results are not specified in the sources .
  • Anti-Tuberculosis Agent

    • Field: Microbiology
    • Application: Certain indole derivatives have shown anti-tuberculosis properties .
    • Method & Results: The specific methods and results are not specified in the sources .

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

3,7-dimethyl-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-6-4-3-5-8-7(2)10(11(12)14)13-9(6)8/h3-5,13H,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZRISNMOZVYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-dimethyl-1H-indole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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